N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide” is a compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex and varied . Unfortunately, specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Scientific Research Applications
Environmental Presence and Health Impact Studies
Chlorophenols and Phenoxy Acids Exposure : Research has consistently highlighted the potential health risks associated with exposure to chlorophenols and phenoxy acids. For example, studies have found an approximately six-fold increase in the risk of soft-tissue sarcomas with exposure to these compounds, although it was unclear whether the carcinogenic effect was directly due to these substances or impurities such as chlorinated dibenzodioxins and dibenzofurans present in commercial preparations (Hardell & Sandström, 1979). Additionally, exposure to phenoxy herbicides and chlorophenols has been associated with non-Hodgkin lymphoma, suggesting a potential carcinogenic risk from these chemicals (Hardell, 2008).
Occupational Exposure and Cancer Risks : Further studies have focused on occupational exposure, finding increased cancer risks among workers exposed to phenoxy herbicides, chlorophenols, and their contaminants. This includes elevated risks for total mortality and specific cancers such as respiratory cancer and non-Hodgkin's lymphoma (Hooiveld et al., 1998). These findings underscore the importance of understanding the health implications of exposure to chemicals related to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide.
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWXTHDHVSSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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